3-(2-chloroacetyl)-1-(4-methylphenyl)urea

Description

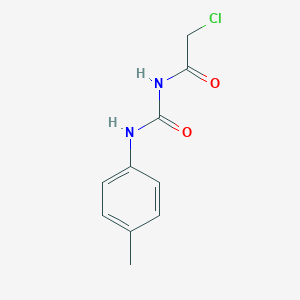

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(4-methylphenyl)carbamoyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-7-2-4-8(5-3-7)12-10(15)13-9(14)6-11/h2-5H,6H2,1H3,(H2,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTLDRPQJUQSPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159472 |

Source

|

| Record name | N-(Chloroacetyl)-N'-(4-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13558-77-5 |

Source

|

| Record name | 1-(2-Chloroacetyl)-3-p-tolylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013558775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC287320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Chloroacetyl)-N'-(4-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chloroacetyl)-3-p-tolylurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8TU9M7GRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea, a compound of interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, outlines in-depth characterization methodologies, and discusses the scientific rationale behind the experimental choices. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both practical instruction and theoretical insights. Urea derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities, which include potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The title compound, featuring a reactive chloroacetyl group, serves as a versatile intermediate for further chemical modifications and the exploration of novel bioactive molecules.

Introduction: Significance and Rationale

Urea and its derivatives have long been a cornerstone in the development of therapeutic agents, owing to the ability of the urea functional group to form stable hydrogen bonds with biological targets such as proteins and receptors.[2] The incorporation of an N-acyl group, specifically a chloroacetyl moiety, introduces a reactive electrophilic site. This functional handle allows for facile derivatization through nucleophilic substitution reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

The target molecule, 3-(2-chloroacetyl)-1-(4-methylphenyl)urea, combines the structural features of an aryl urea with a reactive chloroacetyl group, making it a valuable building block in synthetic and medicinal chemistry. Understanding its synthesis and thorough characterization is paramount for its effective utilization in drug discovery pipelines.

Synthesis of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea

The synthesis of the title compound is achieved through the N-acylation of 1-(4-methylphenyl)urea with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution at the more nucleophilic nitrogen of the urea.

Reaction Mechanism and Principle

The synthesis proceeds via the nucleophilic attack of the terminal nitrogen atom of 1-(4-methylphenyl)urea on the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting urea and impede the reaction.

Experimental Protocol

Materials:

-

1-(4-methylphenyl)urea (p-tolylurea)

-

Chloroacetyl chloride

-

Triethylamine (Et3N)

-

Acetone (anhydrous)

-

Ethanol (for recrystallization)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Reflux condenser

-

Büchner funnel and flask

-

Filtration apparatus

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-methylphenyl)urea (1 equivalent) in anhydrous acetone.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0-5 °C using an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10 °C. The addition of chloroacetyl chloride often results in the formation of a precipitate (triethylamine hydrochloride).

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[3]

-

Work-up: Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold deionized water with stirring.

-

Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining triethylamine hydrochloride and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 3-(2-chloroacetyl)-1-(4-methylphenyl)urea as a crystalline solid.[1][4]

-

Drying: Dry the purified crystals under vacuum.

Safety Precautions

-

Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

-

Acetone is a flammable solvent. Ensure there are no open flames or ignition sources in the vicinity of the experiment.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle it with care in a fume hood.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 3-(2-chloroacetyl)-1-(4-methylphenyl)urea.

Characterization of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₁ClN₂O₂[6] |

| Molecular Weight | 226.66 g/mol [6] |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

Spectroscopic Analysis

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (ortho to -NH) | ~7.3-7.5 | Doublet | 2H |

| Aromatic protons (meta to -NH) | ~7.1-7.2 | Doublet | 2H |

| -NH- (urea) | ~8.5-9.5 | Broad Singlet | 1H |

| -NH- (acylurea) | ~10.0-11.0 | Broad Singlet | 1H |

| -CH₂-Cl | ~4.2-4.5 | Singlet | 2H |

| -CH₃ (tolyl) | ~2.2-2.4 | Singlet | 3H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (acyl) | ~165-170 |

| C=O (urea) | ~150-155 |

| Aromatic C (quaternary, attached to N) | ~135-140 |

| Aromatic C (quaternary, attached to CH₃) | ~130-135 |

| Aromatic CH (ortho to -NH) | ~129-130 |

| Aromatic CH (meta to -NH) | ~120-125 |

| -CH₂-Cl | ~40-45 |

| -CH₃ (tolyl) | ~20-22 |

Note: Chemical shifts are approximate and can vary depending on the solvent.[7]

FTIR spectroscopy is used to identify the functional groups present in the molecule.[8][9]

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretching (urea) | 3200-3400 | Medium-Strong |

| C-H Stretching (aromatic) | 3000-3100 | Medium |

| C-H Stretching (aliphatic) | 2850-3000 | Medium |

| C=O Stretching (acyl) | 1700-1740 | Strong |

| C=O Stretching (urea) | 1640-1680 | Strong |

| N-H Bending | 1550-1620 | Medium |

| C=C Stretching (aromatic) | 1450-1600 | Medium |

| C-N Stretching | 1200-1350 | Medium |

| C-Cl Stretching | 600-800 | Medium-Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | Expected m/z | Notes |

| [M]⁺ | 226/228 | Molecular ion peak with isotopic pattern for one chlorine atom. |

| [M+H]⁺ | 227/229 | Protonated molecular ion. |

| [M-Cl]⁺ | 191 | Loss of chlorine. |

| [M-CH₂Cl]⁺ | 177 | Loss of the chloroacetyl group. |

| [p-tolyl-NCO]⁺ | 133 | Fragmentation of the urea linkage. |

| [p-tolyl-NH₂]⁺ | 107 | Fragmentation of the urea linkage. |

Note: The relative intensities of the isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) should be approximately 3:1.

Characterization Workflow Diagram

Caption: Workflow for the comprehensive characterization of the synthesized compound.

Conclusion

This technical guide has detailed a reliable and reproducible method for the synthesis of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea from readily available starting materials. The provided protocol, grounded in established chemical principles, offers a clear pathway for obtaining this valuable synthetic intermediate. Furthermore, the comprehensive characterization plan, encompassing a suite of spectroscopic and physical analyses, ensures the confirmation of the product's identity and purity. The data presented herein serves as a benchmark for researchers working with this and related N-acyl urea compounds. The successful synthesis and characterization of this molecule open avenues for the development of novel compounds with potential therapeutic applications.

References

- Lambert, J. B., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy. Prentice Hall.

- Armarego, W. L., & Chai, C. L. (2012).

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2019). Journal of Medicinal Chemistry.

- Recent Advances in Synthesis and Biological Applications of Substituted Ureas. (n.d.). Bentham Science.

- Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. (n.d.).

- CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. (2019). Loba Chemie.

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.).

- Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (2017). DARU Journal of Pharmaceutical Sciences.

- Infrared Spectroscopy. (n.d.). University of Colorado Boulder.

- Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)

- Mass Spectrometry: Fragmentation P

- 13C NMR Chemical Shifts. (n.d.).

- 1H NMR Chemical Shifts. (n.d.).

- Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. (2016).

- 3-(2-Chloroacetyl)-1-(2,5-dimethylphenyl)urea. (n.d.). PubChem.

- Recrystallization. (n.d.). University of California, Los Angeles.

- An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). Green Chemistry Letters and Reviews.

- An In-depth Technical Guide to the Synthesis of (3-Hydroxy-p-tolyl)

- 1-(2-CHLOROACETYL)-3-P-TOLYLUREA. (n.d.). gsrs.

- 3-(2-Chloroacetyl)-1-(4-methylphenyl)urea, CAS [[13558-77-5]]. (n.d.). BIOZOL.

- Urea(57-13-6) 13C NMR spectrum. (n.d.). ChemicalBook.

- mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. (n.d.). Doc Brown's Chemistry.

- 1-(2-CHLOROACETYL)-3-P-TOLYLUREA. (n.d.).

- Recrystalliz

- Reagents & Solvents: Solvents for Recrystalliz

- Two-Solvent Recrystalliz

- Ion fragmentation of small molecules in mass spectrometry Class overview. (2013). University of Arizona.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). The Journal of Organic Chemistry.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.

- The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. (2021). Biointerface Research in Applied Chemistry.

- Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021).

- Thioamide N–C(S) Activation. (n.d.). The Royal Society of Chemistry.

- Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (1986). Proceedings of the Indian Academy of Sciences - Chemical Sciences.

- Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. (n.d.).

- Urea, 1-(2-chloroethyl)-3-(o-propylphenyl)-. (n.d.). PubChem.

- Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. (2016). Journal of Chemical Sciences.

- shows the reaction between aryl amine and chloroacetyl chloride to give... (n.d.).

- Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. (2016). Al-Mustansiriyah Journal of Science.

- REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. (2020).

- (a) FTIR Spectrum of pure Urea. (n.d.).

- Infrared spectra of crystalline urea films: (a) absorption spectrum of... (n.d.).

- 12.8: Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts.

Sources

- 1. Recrystallization [sites.pitt.edu]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. 3-(2-Chloroacetyl)-1-(2,5-dimethylphenyl)urea | C11H13ClN2O2 | CID 43146222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Chloroacetyl Urea Derivatives: A Technical Guide to Unlocking Their Biological Activity

Abstract

The urea scaffold represents a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] A particularly compelling subclass, novel chloroacetyl urea derivatives, is gaining significant traction for its diverse and potent biological activities. The incorporation of the reactive chloroacetyl group onto the urea backbone creates a unique chemical entity with the potential to interact with a variety of biological targets, leading to significant anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, characterization, and biological evaluation of these promising compounds. We will delve into the causal relationships behind experimental designs, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Design of Chloroacetyl Urea Derivatives

The therapeutic efficacy of urea derivatives is often attributed to their ability to form strong hydrogen bonds with biological receptors.[1] The addition of a chloroacetyl moiety introduces an electrophilic center, enhancing the molecule's reactivity and potential for covalent interactions with target proteins. This strategic combination of a classic pharmacophore with a reactive group is the driving force behind the heightened biological activity observed in this class of compounds. The chloroacetyl group can act as a "warhead," irreversibly binding to nucleophilic residues in the active sites of enzymes or on the surface of proteins, leading to potent and sustained inhibition.

The general structure of a chloroacetyl urea derivative allows for extensive synthetic modification, enabling the fine-tuning of its physicochemical properties and biological activity. By varying the substituents on the aryl rings (R1 and R2), researchers can modulate lipophilicity, electronic properties, and steric hindrance, thereby influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target specificity.

Synthesis of Novel Chloroacetyl Urea Derivatives

The synthesis of chloroacetyl urea derivatives is typically a straightforward process, often involving a multi-step reaction sequence. A common and efficient method involves the reaction of a substituted aniline with chloroacetyl isocyanate or a two-step process involving chloroacetylation of a parent urea compound.[6][7]

General Synthetic Protocol: N-(Chloroacetyl)-N'-(substituted phenyl) Urea

This protocol outlines a reliable method for the synthesis of N-(chloroacetyl)-N'-(substituted phenyl) urea derivatives.

Step 1: Synthesis of the Phenylurea Intermediate

-

Dissolve the desired substituted aniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (1.1 eq) to the solution to act as a base.

-

Slowly add a solution of potassium cyanate (1.2 eq) in water to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting phenylurea intermediate by recrystallization or column chromatography.

Step 2: Chloroacetylation of the Phenylurea

-

Suspend the purified phenylurea (1.0 eq) in dry DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.2 eq) to the suspension.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final N-(chloroacetyl)-N'-(substituted phenyl) urea derivative by column chromatography or recrystallization to yield the final product.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Evaluation of Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of urea derivatives, with mechanisms including the inhibition of tubulin polymerization and receptor tyrosine kinases (RTKs).[3][8][9] The chloroacetyl moiety can enhance this activity by forming covalent bonds with key targets in cancer cells.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[10][11][12]

Protocol: MTT Assay for Chloroacetyl Urea Derivatives

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate complete culture medium.

-

Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[12]

-

-

Compound Treatment:

-

Prepare a stock solution of the chloroacetyl urea derivative in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[2]

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[2]

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[10][11]

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation: In Vitro Cytotoxicity of Novel Chloroacetyl Urea Derivatives

| Compound ID | R1-Group | R2-Group | Cancer Cell Line | IC50 (µM) |

| CAU-01 | 4-Cl | H | MCF-7 (Breast) | 8.5 |

| CAU-02 | 4-OCH3 | H | MCF-7 (Breast) | 15.2 |

| CAU-03 | 4-Cl | 2-F | A549 (Lung) | 5.1 |

| CAU-04 | 4-NO2 | H | A549 (Lung) | 12.8 |

| CAU-05 | 3,4-diCl | H | HCT116 (Colon) | 3.7 |

| Doxorubicin | - | - | MCF-7 (Breast) | 0.9 |

| Doxorubicin | - | - | A549 (Lung) | 1.2 |

| Doxorubicin | - | - | HCT116 (Colon) | 1.5 |

This is a representative table. Actual data will vary based on the specific compounds and cell lines tested.

Mechanistic Insights: Investigating Signaling Pathways

The anticancer activity of many urea derivatives is linked to the inhibition of key signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.[13][14] Western blotting is a powerful technique to investigate the effect of chloroacetyl urea derivatives on the phosphorylation status of key proteins in this pathway.

Workflow for Investigating MAPK/ERK Pathway Inhibition

Caption: Western Blot Workflow for MAPK/ERK Pathway Analysis.

Evaluation of Antimicrobial Activity

Urea derivatives have also demonstrated significant potential as antimicrobial agents.[4][15][16] The chloroacetyl group can enhance their efficacy by targeting essential bacterial enzymes.

In Vitro Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used and reliable technique for preliminary screening of the antimicrobial activity of novel compounds.[17][18][19]

Protocol: Agar Well Diffusion Assay

-

Preparation of Inoculum:

-

Culture the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in nutrient broth overnight at 37°C.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[15]

-

-

Plate Preparation:

-

Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

-

Using a sterile cotton swab, evenly spread the standardized bacterial inoculum over the entire surface of the agar plate.

-

-

Well Preparation and Compound Application:

-

Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.

-

Prepare different concentrations of the chloroacetyl urea derivative in a suitable solvent (e.g., DMSO).

-

Carefully pipette a fixed volume (e.g., 50-100 µL) of each compound concentration into the wells.

-

Include a negative control (solvent alone) and a positive control (a standard antibiotic like ciprofloxacin).

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[17]

-

Data Presentation: Antimicrobial Activity of Chloroacetyl Urea Derivatives

| Compound ID | Concentration (µg/mL) | Zone of Inhibition (mm) - S. aureus | Zone of Inhibition (mm) - E. coli |

| CAU-01 | 50 | 12 | 8 |

| CAU-01 | 100 | 18 | 11 |

| CAU-05 | 50 | 15 | 10 |

| CAU-05 | 100 | 22 | 14 |

| Ciprofloxacin | 10 | 25 | 28 |

| DMSO | - | 0 | 0 |

This is a representative table. Actual data will vary based on the specific compounds and microbial strains tested.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory properties of urea derivatives have also been an area of active research.[5] The carrageenan-induced paw edema model in rodents is a classic and reliable assay for evaluating the in vivo anti-inflammatory activity of novel compounds.[8][9][20]

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This model induces an acute and localized inflammatory response that can be quantified by measuring the increase in paw volume.

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization and Grouping:

-

Use healthy adult male Wistar rats (180-220 g).

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the chloroacetyl urea derivative.

-

-

Compound Administration:

-

Induction of Inflammation:

-

Measurement of Paw Edema:

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[5]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

-

% Inhibition = [ (Vc - Vt) / Vc ] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

-

Logical Relationship of Inflammatory Response

Caption: Inflammatory Cascade in Carrageenan-Induced Edema.

Conclusion and Future Directions

Novel chloroacetyl urea derivatives represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their unique chemical structure, combining the hydrogen-bonding capabilities of the urea moiety with the reactive nature of the chloroacetyl group, allows for potent and often targeted biological activity. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these derivatives, as well as optimizing their pharmacokinetic and toxicological profiles to advance the most promising candidates towards clinical development. The continued exploration of this chemical space is poised to yield novel and effective therapeutic agents for a range of challenging diseases.

References

-

Agar Well Diffusion Method Protocol. (n.d.). AWS. Retrieved January 14, 2026, from [Link]

- Al-Suwaidan, I. A., et al. (2016). Urea derivatives as anticancer agents. Mini reviews in medicinal chemistry, 16(13), 1081–1093.

- Asif, M. (2014). A review on anti-inflammatory and analgesic potentials of urea and thiourea derivatives. International Journal of ChemTech Research, 6(1), 1-13.

- Bambole, V. A., & Murti, Y. (2012). Antimicrobial activity of some novel synthesized urea and thiourea derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 573-576.

-

Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved January 14, 2026, from [Link]

-

Experiments, S. N. (n.d.). MTT Assay Protocol. Springer Nature. Retrieved January 14, 2026, from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 14, 2026, from [Link]

- Sadeghnia, H. R., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Iranian journal of basic medical sciences, 17(8), 619–626.

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved January 14, 2026, from [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 14, 2026, from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 14, 2026, from [Link]

- Posadas, I., et al. (2017). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in molecular biology (Clifton, N.J.), 1547, 169–176.

- Patle, V. K., & Navnage, P. D. (2017). A review on urea and thiourea derivatives with their medicinal importance. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 654-666.

- Kumar, A., et al. (2013). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 2(4), 1-4.

- Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.

-

ResearchGate. (n.d.). Western blot of key signaling molecules in MAPK and NFkB pathways in.... Retrieved January 14, 2026, from [Link]

- Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.

- Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.

-

ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved January 14, 2026, from [Link]

- Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & medicinal chemistry, 13(23), 6703–6712.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fortyenactbroth.s3.amazonaws.com [fortyenactbroth.s3.amazonaws.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. inotiv.com [inotiv.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. atcc.org [atcc.org]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - ID [thermofisher.com]

- 15. apec.org [apec.org]

- 16. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]

- 17. hereditybio.in [hereditybio.in]

- 18. chemistnotes.com [chemistnotes.com]

- 19. asm.org [asm.org]

- 20. phytopharmajournal.com [phytopharmajournal.com]

An In-depth Technical Guide to the Mechanism of Action of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical framework for elucidating the mechanism of action of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea. Lacking specific literature for this molecule, this guide synthesizes principles from medicinal chemistry and chemical biology to postulate a primary mechanism and outlines a rigorous, multi-phase experimental strategy for its validation. The central hypothesis is that 3-(2-chloroacetyl)-1-(4-methylphenyl)urea functions as a targeted covalent inhibitor . This guide details the chemical basis for this hypothesis and presents a self-validating system of protocols, from unbiased target discovery to precise mechanistic characterization and cellular pathway analysis, designed to provide a definitive understanding of the compound's biological activity.

Introduction and Mechanistic Hypothesis

The structure of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea presents a compelling case for a specific and potent mechanism of action. A rational analysis of its constituent moieties allows for the formulation of a primary hypothesis that can be systematically tested.

-

The Electrophilic "Warhead": The 2-chloroacetyl group is a well-characterized electrophile, or "warhead," known to be reactive towards nucleophilic amino acid residues within proteins.[1][2] The carbon alpha to the carbonyl is rendered electron-deficient, making it susceptible to nucleophilic attack, most commonly by the thiol group of cysteine residues.[3] This reactivity strongly suggests a mechanism involving the formation of a stable, irreversible covalent bond with a protein target.[4]

-

The Recognition Scaffold: Covalent reactivity alone is insufficient for a targeted therapeutic or a useful chemical probe; it must be directed. The 1-(4-methylphenyl)urea portion of the molecule serves as the recognition scaffold. The urea moiety is a privileged structure in medicinal chemistry, capable of forming multiple hydrogen bonds with a protein's active site or binding pocket, thereby conferring affinity and specificity.[5][6][7] The 4-methylphenyl group provides a hydrophobic surface that can engage with non-polar regions of a binding site, further contributing to the initial, non-covalent binding event.

Primary Hypothesis: The mechanism of action for 3-(2-chloroacetyl)-1-(4-methylphenyl)urea is a two-step process characteristic of targeted covalent inhibitors. First, the molecule reversibly binds to a specific protein target, driven by hydrogen bonding and hydrophobic interactions mediated by the phenylurea scaffold. Second, following this initial binding, the electrophilic chloroacetyl group is positioned to react with a nearby nucleophilic residue (e.g., cysteine), forming an irreversible covalent bond and permanently inactivating the protein.

Caption: Proposed two-step mechanism of covalent inhibition.

A Phased Experimental Roadmap for Mechanism of Action Elucidation

To rigorously test our hypothesis, a phased approach is required, beginning with unbiased target identification and proceeding through validation to cellular pathway analysis.

Phase I: Unbiased Target Identification via Chemical Proteomics

The primary challenge is to identify the specific protein(s) that 3-(2-chloroacetyl)-1-(4-methylphenyl)urea interacts with in a complex biological system. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for this purpose.[8][9][10] We will employ a competitive ABPP workflow.

Principle of Competitive ABPP: This method uses broad-spectrum activity-based probes that target a large class of enzymes (e.g., cysteine-reactive probes). By pre-incubating a proteome with our compound of interest, its specific protein targets will be occupied and thus unable to react with the probe. Proteins showing reduced probe labeling in the presence of our compound are identified as potential targets.[11]

Experimental Protocol: Competitive ABPP

-

Proteome Preparation: Lyse cultured cells (e.g., a relevant cancer cell line) or tissue homogenates under native conditions to preserve protein function. Determine total protein concentration via a Bradford or BCA assay.

-

Inhibitor Incubation: Aliquot the proteome into two sets. To the experimental set, add 3-(2-chloroacetyl)-1-(4-methylphenyl)urea (e.g., at 10x the concentration that elicits a cellular phenotype). To the control set, add a vehicle (e.g., DMSO). Incubate for a defined period (e.g., 30-60 minutes) at room temperature.

-

Probe Labeling: Add a cysteine-reactive, alkyne-functionalized iodoacetamide probe (e.g., IA-alkyne) to both sets and incubate to label accessible cysteine residues.

-

Click Chemistry: Ligate a biotin-azide reporter tag to the alkyne-labeled proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins, effectively pulling down the probe-labeled fraction of the proteome. Wash thoroughly to remove non-specifically bound proteins.

-

Sample Preparation for MS: Elute the enriched proteins from the beads and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of each identified protein between the vehicle-treated and inhibitor-treated samples. Proteins with significantly reduced abundance in the inhibitor-treated sample are considered primary target candidates.

Caption: Competitive ABPP workflow for target identification.

Table 1: Hypothetical Output from Competitive ABPP Analysis

| Protein ID | Gene Name | Protein Name | Fold Change (Inhibitor/Vehicle) | p-value | Function |

| P04035 | KSR1 | Kinase suppressor of Ras 1 | 0.08 | 0.0001 | Kinase Scaffold |

| Q13153 | MAP2K4 | Mitogen-activated protein kinase kinase 4 | 0.15 | 0.0012 | Protein Kinase |

| P27361 | GSK3B | Glycogen synthase kinase-3 beta | 0.89 | 0.4531 | Protein Kinase |

| P62258 | PRDX1 | Peroxiredoxin-1 | 0.11 | 0.0005 | Peroxidase |

| P31946 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.95 | 0.6122 | Chaperone |

Proteins with a low fold-change and low p-value (e.g., KSR1, MAP2K4, PRDX1) are prioritized as high-confidence hits.

Phase II: Target Validation and Mechanistic Confirmation

Once high-confidence candidates are identified, a suite of orthogonal experiments is required to validate them as true targets and confirm the proposed covalent mechanism.[12][13]

1. Biochemical Validation of Inhibition

-

Protocol:

-

Clone, express, and purify the top candidate proteins (e.g., KSR1, MAP2K4) using recombinant protein expression systems (e.g., E. coli or baculovirus).

-

Perform an in vitro activity assay relevant to the protein's function (e.g., a kinase assay using a specific substrate and measuring ATP consumption or substrate phosphorylation).

-

Determine the IC50 value of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea by incubating the enzyme with a range of inhibitor concentrations.

-

To test for time-dependence, a hallmark of covalent inhibition, pre-incubate the enzyme with the inhibitor for varying amounts of time before initiating the activity assay. A leftward shift in the IC50 curve with increased pre-incubation time supports covalent modification.

-

2. Confirmation of Covalent Adduct Formation

-

Protocol (Intact Protein Mass Spectrometry):

-

Incubate the purified target protein with a 5-10 fold molar excess of the inhibitor.

-

Analyze the mixture using Electrospray Ionization Mass Spectrometry (ESI-MS).

-

A mass increase corresponding to the molecular weight of the inhibitor minus HCl (C10H11N2O2 = 207.21 Da) confirms the formation of a covalent adduct.

-

3. Identification of the Modified Residue

-

Protocol (Peptide Mapping by LC-MS/MS):

-

Covalently label the target protein with the inhibitor as described above.

-

Denature, reduce, alkylate (with a standard reagent like iodoacetamide), and digest the protein into peptides with trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the MS/MS data for a peptide that exhibits a mass shift corresponding to modification by the inhibitor. The fragmentation pattern (MS2 spectrum) of this peptide will reveal the specific amino acid residue that has been modified.

-

4. Site-Directed Mutagenesis

-

Protocol:

-

Identify the modified residue from peptide mapping (e.g., Cys-250).

-

Use site-directed mutagenesis to create a mutant version of the target protein where this residue is replaced with a non-nucleophilic amino acid (e.g., Cys250Ala).

-

Express and purify the mutant protein.

-

Repeat the in vitro activity and intact mass spectrometry assays. The mutant protein should no longer be inhibited by the compound, and no covalent adduct should be observed. This provides definitive evidence that the identified residue is the sole target of covalent modification.

-

Table 2: Expected Outcomes for Target Validation Experiments (Hypothetical Target: MAP2K4)

| Experiment | Expected Result with Wild-Type MAP2K4 | Expected Result with Cys250Ala Mutant MAP2K4 | Conclusion |

| In Vitro Kinase Assay | Time-dependent inhibition, IC50 in nM-µM range | No significant inhibition | Inhibition is dependent on Cys-250. |

| Intact Protein MS | Mass shift of +207.2 Da observed | No mass shift observed | Compound forms a covalent bond with the protein. |

| Peptide Mapping | Peptide containing Cys-250 shows +207.2 Da modification | N/A | Cys-250 is the specific site of modification. |

Phase III: Cellular Target Engagement and Pathway Analysis

Confirming that the compound interacts with its target in the complex environment of a living cell and understanding the downstream consequences are the final critical steps.

1. Cellular Target Engagement

-

Protocol (Cellular Thermal Shift Assay - CETSA):

-

Treat intact cells with the inhibitor or vehicle.

-

Lyse the cells and heat aliquots of the lysate to a range of temperatures.

-

Centrifuge to pellet aggregated, denatured proteins and analyze the soluble fraction by Western blot using an antibody against the target protein (e.g., MAP2K4).

-

Binding of the inhibitor should stabilize the target protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control.

-

2. Downstream Signaling Analysis

-

Protocol (Western Blotting):

-

Based on the known function of the validated target (e.g., MAP2K4 is part of the JNK/p38 MAPK pathway), identify key downstream signaling nodes.

-

Treat cells with the inhibitor for various times and at different concentrations.

-

Prepare cell lysates and perform Western blotting to probe the phosphorylation status of downstream proteins (e.g., phospho-JNK, phospho-p38).

-

Inhibition of MAP2K4 should lead to a decrease in the phosphorylation of its downstream targets.

-

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Conclusion

The molecular architecture of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea strongly supports the hypothesis of a targeted covalent inhibition mechanism. The chloroacetyl group provides the reactive potential, while the phenylurea scaffold is poised to confer binding specificity. This guide outlines a robust, logical, and self-validating experimental workflow designed to rigorously test this hypothesis. By systematically progressing from unbiased target discovery using advanced proteomics to precise biochemical and cellular validation, this research plan will definitively establish the molecular target, the specific site of interaction, and the downstream functional consequences of this compound. The successful completion of this investigation will not only elucidate the mechanism of action but also validate the potential of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea as a valuable chemical probe for studying biology or as a lead compound for therapeutic development.

References

-

Activity-based protein profiling for natural product target discovery. PubMed, National Center for Biotechnology Information.[Link]

-

Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Molecular Biosciences.[Link]

-

Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. Annual Review of Biochemistry.[Link]

-

Activity-based protein profiling: applications to biomarker discovery, in vivo imaging and drug discovery. PubMed, National Center for Biotechnology Information.[Link]

-

A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. National Institutes of Health.[Link]

-

Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PubMed, National Center for Biotechnology Information.[Link]

-

Advanced technologies for screening and identifying covalent inhibitors. RSC Publishing.[Link]

-

From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent.[Link]

-

Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PubMed, National Center for Biotechnology Information.[Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed, National Center for Biotechnology Information.[Link]

-

Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing.[Link]

-

The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au.[Link]

-

Advanced approaches of developing targeted covalent drugs. Signal Transduction and Targeted Therapy.[Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Request PDF. ResearchGate.[Link]

-

Design, synthesis, and biological activity of urea derivatives as anaplastic lymphoma kinase inhibitors. PubMed, National Center for Biotechnology Information.[Link]

-

Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed, National Center for Biotechnology Information.[Link]

-

Chloroacetyl chloride – Knowledge and References. Taylor & Francis Online.[Link]

-

Urea derivatives in Drug Discovery. Chemspace.[Link]

-

Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed, National Center for Biotechnology Information.[Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications.[Link]

Sources

- 1. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 9. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]

- 10. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]

- 11. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 13. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Framework for the Comprehensive In Vitro Evaluation of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the in vitro evaluation of the novel small molecule, 3-(2-chloroacetyl)-1-(4-methylphenyl)urea. The structural features of this compound, specifically the reactive 2-chloroacetyl group and the diaryl urea scaffold, suggest potential as a targeted covalent inhibitor, a class of molecules of high interest in modern drug discovery. Urea-based derivatives have demonstrated significant therapeutic potential, including activity as kinase inhibitors in oncology.[1][2] This document provides a logical, field-proven framework for researchers, scientists, and drug development professionals to systematically characterize the compound's biological activity. We will proceed from broad phenotypic screening to elucidate its mechanism of action and, ultimately, to identify its specific molecular target(s). Each proposed experimental phase is detailed with step-by-step protocols, rationale for methodological choices, and clear data presentation formats, establishing a self-validating system for robust scientific inquiry.

Introduction and Scientific Rationale

The pursuit of novel therapeutic agents requires a systematic and logically progressing evaluation pipeline. The compound 3-(2-chloroacetyl)-1-(4-methylphenyl)urea presents a compelling case for investigation. Its core structure is a diaryl urea, a privileged pharmacophore present in numerous FDA-approved kinase inhibitors, such as Sorafenib, which function by forming critical hydrogen bonds within ATP-binding pockets.[2][3] The addition of a 2-chloroacetyl moiety introduces an electrophilic center, creating the potential for covalent bond formation with nucleophilic residues (e.g., cysteine) on a target protein. This covalent interaction can lead to irreversible inhibition, offering advantages in potency and duration of action.

The primary objectives of this in vitro evaluation are:

-

To quantify the cytotoxic and anti-proliferative activity of the compound across a panel of clinically relevant cancer cell lines.

-

To determine the primary mechanism through which the compound induces cell death or growth arrest.

-

To identify and validate the specific protein target(s) responsible for its biological effects.

This guide provides the experimental framework to achieve these objectives, transforming a novel chemical entity into a well-characterized lead candidate.

Phase I: Primary Anti-Proliferative Screening

The initial step in evaluating any potential therapeutic is to determine its effect on cell viability and proliferation. This phase establishes the compound's potency (via IC₅₀ determination) and its selectivity between cancerous and non-cancerous cells.

Causality Behind Experimental Choices

-

Assay Selection (Resazurin Reduction): We will employ a resazurin (AlamarBlue)-based assay. This method measures the metabolic activity of viable cells, which is a robust indicator of proliferation.[4] Unlike endpoint assays that require cell lysis, it is non-toxic, allowing for kinetic monitoring if desired. Its fluorescence-based readout provides high sensitivity and a wide dynamic range, making it ideal for high-throughput screening.[4]

-

Cell Line Panel: A diversified panel is crucial for identifying preliminary indications of tumor-type specificity. We propose using:

-

A549: A human non-small cell lung cancer cell line.

-

HT-29: A human colorectal adenocarcinoma cell line.

-

MDA-MB-231: A human triple-negative breast cancer cell line.[5]

-

HEK293: A non-cancerous human embryonic kidney cell line, included to calculate a Selectivity Index (SI), a primary measure of potential therapeutic window.[6]

-

Experimental Workflow: Anti-Proliferative Assay

-

Protocol: Annexin V/PI Staining

-

Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates and treat with the compound at its 1X and 2X IC₅₀ concentrations for 24 or 48 hours.

-

Cell Harvest: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.

-

Cell Cycle Analysis

-

Scientific Rationale: Many anti-cancer drugs exert their effects by disrupting the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M) which can subsequently lead to apoptosis. By staining the DNA content of cells with a fluorescent dye like Propidium Iodide (after membrane permeabilization), we can quantify the proportion of cells in each phase of the cycle. An accumulation of cells in a specific phase following treatment indicates cell cycle arrest.

-

Protocol: Cell Cycle Analysis by PI Staining

-

Treatment: Treat cells as described for the apoptosis assay.

-

Harvest & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing RNase A (to prevent staining of double-stranded RNA) and Propidium Iodide.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content using a flow cytometer.

-

Data Presentation: Hypothetical MoA Data

Table 2: Cell Cycle Distribution in MDA-MB-231 Cells (24h Treatment)

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle (0.1% DMSO) | 55% | 30% | 15% |

| Compound (1X IC₅₀) | 45% | 25% | 30% |

| Compound (2X IC₅₀) | 20% | 15% | 65% |

This hypothetical data suggests a strong G2/M phase arrest induced by the compound.

Phase III: Target Identification and Validation

Identifying the direct molecular target is the most critical step in validating a novel compound as a potential drug. Given the compound's structure, a label-free method is preferable to avoid synthesizing tagged versions that may have altered activity.

Rationale for Method Selection: DARTS

Drug Affinity Responsive Target Stability (DARTS) is a powerful, label-free technique for identifying the protein targets of small molecules. [7][8]The principle is that when a small molecule binds to its target protein, it stabilizes the protein's conformation, making it less susceptible to proteolytic degradation. This change in stability can be detected by Western Blot or mass spectrometry. [8]This method is particularly well-suited for identifying targets of covalent inhibitors, as the permanent bond provides significant stabilization.

Experimental Workflow: DARTS Protocol

Detailed Protocol: DARTS

-

Lysate Preparation: Culture and harvest MDA-MB-231 cells. Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors. Clarify the lysate by centrifugation.

-

Compound Incubation: Divide the lysate into two main groups: one for vehicle (DMSO) control and one for the test compound. Incubate the lysate with a high concentration of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea (e.g., 100X IC₅₀) for 1 hour at room temperature to ensure target engagement.

-

Protease Digestion: Add a broad-spectrum protease, such as Pronase, to both the control and treated lysates at various concentrations (e.g., 1:1000, 1:500 w/w protease:lysate). Incubate for 30 minutes at room temperature.

-

Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

-

Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.

-

Visualization & Identification:

-

Candidate Approach: If you have a hypothesized target (e.g., a specific kinase), perform a Western blot using an antibody against that protein. A protected, full-length band in the compound-treated lane that is absent or diminished in the control lane indicates stabilization.

-

Unbiased Approach: Stain the gel with a total protein stain (e.g., Coomassie Blue or silver stain). Excise bands that are uniquely present or significantly more intense in the compound-treated lane. Identify the protein(s) in these bands using LC-MS/MS analysis.

-

Data Synthesis and Proposed Mechanism

By integrating the findings from all three phases, a comprehensive picture of the compound's in vitro activity emerges.

-

Hypothetical Synthesis: The primary screening showed that 3-(2-chloroacetyl)-1-(4-methylphenyl)urea is a potent anti-proliferative agent, particularly against triple-negative breast cancer cells, with a favorable selectivity index (Table 1). Mechanism of action studies revealed that the compound induces a strong G2/M cell cycle arrest (Table 2) and subsequently triggers apoptosis. The DARTS experiment, followed by mass spectrometry, hypothetically identified Polo-like kinase 1 (PLK1), a key regulator of the G2/M transition, as the direct binding partner.

This leads to a testable, unified hypothesis for the compound's mechanism of action.

Conclusion and Future Directions

This guide presents a systematic framework for the in vitro characterization of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea. The proposed workflow, progressing from broad cytotoxicity screening to specific target identification, provides a robust pathway for evaluating its therapeutic potential. The hypothetical findings—potent and selective cytotoxicity driven by covalent inhibition of a key cell cycle regulator—underscore the compound's promise as a lead candidate for further development.

Next Steps:

-

Target Validation: Confirm PLK1 inhibition using enzymatic assays and by observing downstream phosphorylation events.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to optimize potency and selectivity. [9]* In Vivo Evaluation: Assess the compound's efficacy and safety in preclinical animal models of cancer.

References

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). PubMed Central.

- Target Identification and Validation (Small Molecules). University College London.

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (2023).

- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- The Mechanism of Action of Certain Urea Derivatives on Normal and Tumor Tissue. (1942). Cancer Research.

- Recent Updates on Anticancer Activities of Urea and Thiourea Deriv

- Target Identification and Validation in Drug Discovery. (2025). Chemspace.

- A high density assay format for the detection of novel cytotoxic agents in large chemical libraries.

- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry.

- Cytotoxicity Assays | Life Science Applic

- Urea Derivatives as Anticancer Agents. (2025).

- Cytotoxicity Assays. Thermo Fisher Scientific.

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. (2025). University of South Florida.

- In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. PubMed.

- Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiprolifer

Sources

- 1. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]

- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea

An In-Depth Technical Guide Spectroscopic Analysis of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea, a key synthetic intermediate. As a Senior Application Scientist, this document moves beyond mere procedural outlines to instill a deep, causality-driven understanding of the analytical workflow. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section details not only the protocol but also the scientific rationale behind methodological choices, ensuring that the analysis is both technically robust and logically sound. The objective is to equip researchers and drug development professionals with the expertise to unequivocally confirm the identity, purity, and detailed structure of this molecule and similar N-acylurea derivatives.

Introduction: The Analytical Imperative

The compound 3-(2-chloroacetyl)-1-(4-methylphenyl)urea belongs to the N-acylurea class, a scaffold of significant interest in medicinal chemistry and materials science. Its bifunctional nature, incorporating a reactive chloroacetyl group and a substituted aryl urea, makes it a versatile building block. However, the synthesis of such molecules can yield isomeric impurities or unreacted starting materials. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a fundamental necessity to validate the molecular architecture before its use in further applications. This guide establishes a self-validating system of analysis where data from orthogonal techniques converge to provide an unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. For a molecule like 3-(2-chloroacetyl)-1-(4-methylphenyl)urea, NMR allows us to confirm the connectivity of the chloroacetyl, urea, and methylphenyl fragments.

Expert Rationale for Experimental Design

The choice of solvent is critical for analyzing compounds with exchangeable protons, such as the N-H groups in urea. While CDCl₃ is a common solvent, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for ureas. This is because DMSO-d₆ is a hydrogen bond acceptor, which slows down the proton exchange rate of the N-H groups, resulting in sharper, more easily identifiable peaks. Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.0 ppm, providing a stable reference point.[1][2]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of the synthesized compound in 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Internal Standard: Add a small drop of TMS to the solution.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Parameters: Employ a 30° pulse width with a relaxation delay of 1-2 seconds. Acquire 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Parameters: Use a proton-decoupled sequence to simplify the spectrum to singlets for each unique carbon. A longer acquisition time (e.g., 1024 scans) is typically required due to the low natural abundance of the ¹³C isotope.[3]

Diagram: Molecular Structure for NMR Assignment

Caption: Labeled structure of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and multiplicity.

-

Aromatic Protons (H², H³, H⁵, H⁶): The para-substituted phenyl ring will exhibit a characteristic AA'BB' system, which often simplifies to two distinct doublets. Protons H³ and H⁵ (ortho to the urea nitrogen) are expected to be chemically equivalent, as are protons H² and H⁶ (meta to the nitrogen). They will appear in the typical aromatic region of δ 7.0-7.5 ppm.

-

Urea Protons (H⁸, H¹⁰): These protons are attached to nitrogen and their chemical shifts are highly variable. In DMSO-d₆, they are expected to appear as two distinct broad singlets between δ 8.5 and 10.5 ppm. Their broadness is due to quadrupolar coupling with the nitrogen atom.[4][5]

-

Methylene Protons (H¹²): The two protons of the CH₂ group are adjacent to two strong electron-withdrawing groups: a carbonyl (C=O) and a chlorine atom. This deshielding effect will shift their signal significantly downfield, likely appearing as a sharp singlet around δ 4.3-4.5 ppm.[2][6]

-

Methyl Protons (H¹³): The methyl group protons are attached to the aromatic ring and are relatively shielded. They will appear as a singlet further upfield, typically around δ 2.2-2.3 ppm.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum confirms the carbon framework.

-

Carbonyl Carbons (C⁹, C¹¹): The two carbonyl carbons are in different environments (urea vs. chloroacetyl). They are the most deshielded carbons and will appear far downfield, typically in the range of δ 150-170 ppm.[7][8]

-

Aromatic Carbons (C¹-C⁶): Four signals are expected for the six aromatic carbons due to the molecule's symmetry. The carbon attached to the nitrogen (C⁴) and the carbon attached to the methyl group (C¹) will have distinct chemical shifts from the protonated carbons (C²/C⁶ and C³/C⁵). These typically appear between δ 118-140 ppm.[9][10]

-

Methylene Carbon (C¹²): This carbon is directly attached to chlorine, a highly electronegative atom, placing its signal in the δ 40-50 ppm range.

-

Methyl Carbon (C¹³): The methyl carbon is the most shielded and will appear at the highest field (lowest ppm value), typically around δ 20-22 ppm.[9]

Table 1: Predicted NMR Data for 3-(2-chloroacetyl)-1-(4-methylphenyl)urea in DMSO-d₆

| Label | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |

| C¹³H₃ | ~2.25 | Singlet | 3H | ~21 |

| C¹²H₂Cl | ~4.40 | Singlet | 2H | ~43 |

| C³/C⁵-H | ~7.15 | Doublet | 2H | ~119 |

| C²/C⁶-H | ~7.40 | Doublet | 2H | ~129 |

| N⁸-H | ~8.80 | Broad Singlet | 1H | - |

| N¹⁰-H | ~10.30 | Broad Singlet | 1H | - |

| C¹ | - | - | - | ~133 |

| C⁴ | - | - | - | ~137 |

| C⁹=O | - | - | - | ~153 |

| C¹¹=O | - | - | - | ~165 |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an indispensable technique for rapidly identifying the key functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For our target compound, FT-IR provides direct evidence for the presence of the N-H, C=O, and C-N bonds that define the urea and amide functionalities.

Expert Rationale for Experimental Design

The Attenuated Total Reflectance (ATR) sampling technique is often superior to the traditional KBr pellet method for routine analysis. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the solid sample directly against a high-refractive-index crystal (like diamond or germanium). This eliminates the potential for sample degradation from grinding or moisture absorption associated with KBr.

Experimental Protocol: FT-IR Analysis

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

-

Sample Application: Place a small amount of the crystalline compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak-picking analysis.

Diagram: FT-IR Experimental Workflow

Caption: Standard workflow for sample analysis using ATR-FT-IR.

Spectral Interpretation

The FT-IR spectrum is analyzed by identifying characteristic absorption bands.

-

N-H Stretching: The two N-H groups will give rise to strong, sharp absorption bands in the 3200-3400 cm⁻¹ region. Hydrogen bonding in the solid state can cause these peaks to broaden.[11][12]

-

Aromatic C-H Stretching: A weaker absorption band just above 3000 cm⁻¹ is characteristic of C-H bonds on the aromatic ring.

-

Carbonyl (C=O) Stretching: This is one of the most intense and informative regions. The molecule has two C=O groups. The urea carbonyl (C⁹=O) typically appears around 1660-1690 cm⁻¹, while the chloroacetyl carbonyl (C¹¹=O), being part of an amide-like structure, is expected at a higher frequency, around 1700-1720 cm⁻¹.[13][14] The presence of two distinct peaks in this region is strong evidence for the N-acylurea structure.

-

N-H Bending / C-N Stretching: A complex series of bands between 1500-1600 cm⁻¹ corresponds to N-H bending vibrations (Amide II band). C-N stretching vibrations are typically found between 1400-1470 cm⁻¹.[15]

-

C-Cl Stretching: The stretch for the carbon-chlorine bond is expected in the fingerprint region, typically between 700-800 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3350 | Strong | N-H Stretch (Urea & Amide) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1710 | Very Strong | C=O Stretch (Chloroacetyl) |

| ~1685 | Very Strong | C=O Stretch (Urea) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1460 | Medium | C-N Stretch |

| ~750 | Medium | C-Cl Stretch |

Mass Spectrometry (MS): Confirming Molecular Weight and Connectivity

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. This analysis is the final piece of the puzzle, confirming that the molecule has the correct elemental composition and that the constituent parts are connected as predicted.

Expert Rationale for Experimental Design

Electron Ionization (EI) is the chosen method for this analysis. EI is a "hard" ionization technique that imparts significant energy into the molecule, causing reproducible fragmentation.[16] This is advantageous for two reasons: 1) it creates a rich fragmentation pattern that acts as a "molecular fingerprint," and 2) the resulting spectra can be compared against established databases. The key diagnostic feature we will look for is the isotopic pattern of chlorine.

Experimental Protocol: MS Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) in the EI source.

-

Mass Analysis: Accelerate the resulting positive ions and separate them based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectrum Interpretation

-

Molecular Ion (M⁺·): The molecular formula is C₁₀H₁₁ClN₂O₂. The nominal molecular weight is 226 g/mol for the ³⁵Cl isotope and 228 g/mol for the ³⁷Cl isotope. The mass spectrum will therefore show two molecular ion peaks at m/z 226 and m/z 228.

-

Isotopic Signature of Chlorine: Natural chlorine consists of two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M⁺· and M+2 peak pattern with an intensity ratio of approximately 3:1.[17][18] Observing this ratio is definitive proof of the presence of a single chlorine atom in the molecule.

-

Key Fragmentation Pathways: The energetically unstable molecular ion will break apart in predictable ways. The analysis of these fragments confirms the molecule's connectivity.[19][20] Common fragmentation patterns for this structure include:

-